1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a piperazine ring. Its molecular formula is , and it has gained attention in various fields, particularly medicinal chemistry and material science due to its unique properties and potential applications in drug design and advanced materials development.
This compound can be synthesized through specific chemical reactions involving trifluoroacetone and 4-methylpiperazine. The synthesis typically requires controlled conditions to ensure the formation of the desired product with high purity.
1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one is classified as an organic compound, specifically a fluorinated ketone. It falls under the category of compounds that contain both nitrogen (from the piperazine) and fluorine, which are significant in pharmaceutical chemistry for their biological activity.
The synthesis of 1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one typically involves the following steps:
The reaction mechanism generally involves nucleophilic attack by the piperazine nitrogen on the carbonyl carbon of trifluoroacetone, followed by subsequent rearrangements to yield the final product. The use of bases helps in deprotonating the piperazine nitrogen, enhancing its nucleophilicity.
The molecular structure of 1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 230.19 g/mol |
IUPAC Name | 1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one |
InChI | InChI=1S/C10H12F3N2O/c11-10(12,13)9(16)3-5... |
The compound can undergo several chemical reactions:
The specific conditions for these reactions vary based on the desired product but generally involve controlling temperature and solvent conditions to optimize yields.
The mechanism of action of 1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one involves its interaction with specific enzymes or receptors in biological systems:
This interaction can result in either inhibition or activation of biological pathways, making it a candidate for therapeutic applications.
The compound exhibits unique physical properties due to its fluorinated structure:
Key chemical properties include:
Property | Value |
---|---|
Boiling Point | Not specified |
Melting Point | Not specified |
Stability | Stable under normal conditions; care should be taken when exposed to strong oxidizing agents |
1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one has several scientific applications:
Fluorinated piperazine derivatives represent a cornerstone of contemporary medicinal chemistry and drug design, combining the versatile piperazine scaffold with the unique physicochemical properties imparted by fluorine atoms. Piperazine—a six-membered heterocycle containing two nitrogen atoms—serves as a privileged structural motif in pharmaceuticals due to its ability to enhance water solubility, improve bioavailability, and participate in hydrogen bonding interactions with biological targets [2] [8]. The integration of fluorine atoms or fluorinated groups (e.g., trifluoromethyl) into this scaffold amplifies these advantages by modulating lipophilicity, metabolic stability, and membrane permeability [4] [10].
The trifluoromethyl group (-CF₃), in particular, exerts profound effects on molecular behavior. Its strong electron-withdrawing nature influences electron distribution across conjugated systems, while its high lipophilicity (π-hydrophobic parameter = 1.07) enhances cell membrane penetration. Additionally, the carbon-fluorine bond’s stability resists oxidative metabolism, prolonging drug half-lives [4]. These properties explain the prevalence of -CF₃-containing drugs among FDA-approved pharmaceuticals: 19 such agents were greenlit between 2000–2020, spanning oncology, neurology, and infectious disease applications [4]. Examples include the phosphatidylinositol-3-kinase inhibitor alpelisib (oncology) and the calcitonin gene-related peptide receptor antagonist ubrogepant (migraine) [4].
In piperazine derivatives, fluorination strategies include direct trifluoromethylation of the piperazine ring or attachment of -CF₃-bearing aromatic/alkenyl substituents. These modifications yield compounds with diverse bioactivities, such as radioprotection (e.g., 1-(2-hydroxyethyl)piperazine derivatives reducing DNA damage from gamma radiation) [8] and monoamine oxidase-B inhibition (e.g., fluorinated cinnamylpiperazines) [10]. The structural adaptability of fluorinated piperazines enables precise optimization of pharmacodynamic and pharmacokinetic profiles, cementing their role in targeted drug discovery.
1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one (hereafter referred to as TFMPB) embodies a strategic fusion of three pharmacophoric elements: (1) a 4-methylpiperazine group enabling solubility and target engagement via hydrogen bonding; (2) an α,β-unsaturated enone system acting as a Michael acceptor for nucleophilic attack; and (3) a terminal trifluoromethyl group conferring metabolic robustness and membrane permeability [4] [7]. This unique architecture positions TFMPB as a promising candidate for targeted therapeutics, particularly in oncology.
The compound’s design leverages well-established structure-activity relationship principles. The enone linker facilitates covalent binding to cysteine residues in kinase catalytic domains—a mechanism shared by clinically approved covalent inhibitors like afatinib [3] [5]. Concurrently, the 4-methylpiperazine moiety mirrors substituents in tyrosine kinase inhibitors (TKIs) such as imatinib and dasatinib, which utilize this group for potency enhancement and solubility optimization [5]. The trifluoromethyl group adjacent to the carbonyl further augments electrophilicity, promoting efficient covalent adduct formation with biological nucleophiles [4].
Table 1: Structural Features of TFMPB and Their Functional Roles
Structural Element | Chemical Function | Biological Implication |
---|---|---|
4-Methylpiperazin-1-yl group | Hydrogen-bond acceptor; cationic at physiological pH | Target engagement; aqueous solubility enhancement |
−CH=CH−C(O)CF₃ enone system | Michael acceptor; electron-deficient alkene | Covalent binding to cysteine residues |
Trifluoromethyl group (−CF₃) | Strong electron-withdrawing effect; high lipophilicity | Enhanced metabolic stability; membrane penetration |
TFMPB’s potential extends beyond direct kinase inhibition. Proteolysis-targeting chimera technology (PROTACs) demands "warhead" compounds capable of selective target binding for ubiquitin-mediated degradation. TFMPB’s covalent-binding capability and modular structure make it a compelling candidate for such applications, particularly against oncology targets like rearranged during transfection kinase and Bcr-Abl [5]. Research into this molecule thus addresses critical gaps in covalent inhibitor design and targeted protein degradation therapeutics.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2